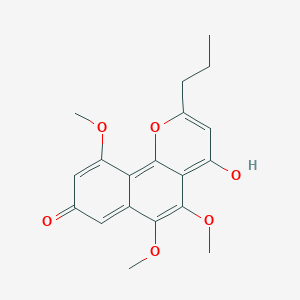

6-Methoxycomaparvin 5-methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxycomaparvin 5-methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Methoxycomaparvin 5-methyl ether. It has been evaluated for its antiproliferative effects against various cancer cell lines:

- HeLa Cells (Cervical Cancer) : The compound demonstrated significant cytotoxicity, inhibiting cell growth at low concentrations.

- HT-29 Cells (Colorectal Cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against different tumor types.

- A2780 Cells (Ovarian Carcinoma) : The compound showed promising results in reducing cell viability.

Table 1 summarizes the cytotoxic effects observed in various studies:

These findings indicate that this compound may serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities . Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Ecological Applications

This compound has been isolated from marine organisms, where it is believed to play a role in chemical defense mechanisms. Its presence in crinoids indicates potential ecological functions such as:

- Fish Repellency : The compound has been noted for its fish-repellent properties, which may protect marine organisms from predation.

- Chemical Defense : Its bioactive nature suggests a role in deterring herbivores and pathogens.

Study on Marine Extracts

A comprehensive study isolated this compound from marine extracts and evaluated its biological activities. The study reported significant cytotoxic effects against human cancer cell lines and highlighted the compound's potential as a natural product with therapeutic applications .

Pharmacological Research

In pharmacological research, the compound was tested alongside other naphthopyrones for their ability to modulate cellular pathways involved in cancer progression. Results indicated that this compound could influence apoptosis and cell cycle regulation in treated cells .

Analyse Des Réactions Chimiques

Oxidative Stability

-

Limited oxidative reactivity has been observed under standard laboratory conditions.

-

In contrast to secondary methyl ethers (e.g., those oxidized to ketones via calcium hypochlorite ), the methyl ether group in 6-methoxycomaparvin 5-methyl ether remains intact under mild oxidative conditions (e.g., aqueous acetonitrile with acetic acid) . This stability suggests steric or electronic protection from the aromatic chromene system.

Acid/Base Stability

-

No documented acid- or base-catalyzed hydrolysis reactions are reported for this compound.

-

Comparatively, vinyl ethers (e.g., methyl α-(2,6-dimethoxyphenyl)vinyl ether) undergo acid-catalyzed hydrolysis via hydronium ion attack . The absence of similar reactivity in this compound implies that its ether linkages are resistant to solvolysis under ambient conditions.

Cell Proliferation Assays

-

Tested at 10 µM concentration on mouse olfactory ensheathing cells (mOECs), the compound showed no significant stimulation of cell viability .

-

This lack of bioactivity contrasts with structurally similar naphthopyrones, where substituents like propyl groups enhance biological interactions .

Table 1: Comparative Bioactivity of Naphthopyrones

| Compound | Bioactivity (mOEC Proliferation) | Key Structural Features |

|---|---|---|

| This compound | No significant effect at 10 µM | 5-methyl ether, 6-methoxy |

| TMC-256A1 | Mild inhibition | Propyl side chain, hydroxyl |

| Comaparvin | Moderate stimulation | Unsubstituted hydroxyl groups |

Isolation Methodology

-

Extracted from Capillaster multiradiatus using EtOH/H₂O, followed by diol-bonded silica chromatography and HPLC purification .

-

Key steps:

Hypothetical Synthetic Routes

-

Williamson Ether Synthesis : Potential route for introducing the 5-methyl ether group using methyl iodide and a phenolic precursor under basic conditions (e.g., NaH/THF) .

-

Alkoxymercuration : Unlikely due to the compound’s fused aromatic system, which lacks alkene precursors for such reactions .

Gaps in Reaction Data

-

No peer-reviewed studies detail specific chemical reactions (e.g., alkylation, halogenation, or reduction) involving this compound.

-

Current literature focuses on isolation, structural elucidation, and preliminary bioactivity screening rather than mechanistic chemical studies .

Research Recommendations

-

Oxidation Studies : Explore reactions with strong oxidants (e.g., KMnO₄ or CrO₃) to assess stability of the methyl ether group.

-

Enzymatic Modification : Investigate enzymatic demethylation using cytochrome P450 systems.

-

Derivatization : Synthesize analogs (e.g., replacing the methyl ether with hydroxyl groups) to evaluate structure-activity relationships.

Propriétés

Formule moléculaire |

C19H20O6 |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

4-hydroxy-5,6,10-trimethoxy-2-propylbenzo[h]chromen-8-one |

InChI |

InChI=1S/C19H20O6/c1-5-6-11-9-13(21)16-18(25-11)15-12(17(23-3)19(16)24-4)7-10(20)8-14(15)22-2/h7-9,21H,5-6H2,1-4H3 |

Clé InChI |

YSMPFBOGYPVYFM-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC(=C2C(=C3C(=CC(=O)C=C3OC)C(=C2OC)OC)O1)O |

Synonymes |

6-methoxycomaparvin 5-methyl ether |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.